![molecular formula C18H17ClN2O6S B2793889 3-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-methoxybenzenesulfonamide CAS No. 2034404-20-9](/img/structure/B2793889.png)
3-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-methoxybenzenesulfonamide
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Description
3-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H17ClN2O6S and its molecular weight is 424.85. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
A study highlights the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit useful properties for photodynamic therapy, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
As a Chlorinating Reagent
N-chloro-N-methoxybenzenesulfonamide has been identified as a structurally simple and reactive chlorinating reagent, efficiently preparing chlorinated products from various organic compounds in good to high yields. This showcases its utility in organic synthesis processes (Pu, Li, Lu, & Yang, 2016).
Carbonic Anhydrase Inhibition
Research into unprotected primary sulfonamide groups has led to the development of a novel class of [1,4]oxazepine-based primary sulfonamides. These compounds strongly inhibit human carbonic anhydrases, which are therapeutically relevant, demonstrating the dual role of the primary sulfonamide functionality in both [1,4]oxazepine ring construction and enzyme inhibition (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).
properties
IUPAC Name |
3-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O6S/c1-26-16-8-7-13(9-14(16)19)28(24,25)20-15(12-5-3-2-4-6-12)10-21-17(22)11-27-18(21)23/h2-9,15,20H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQIJXOSTHYTAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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